Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
Description
Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride (CAS: 61786-58-1) is a hydrochloride salt derivative of a cysteine-like amino acid ester. Its structure comprises an ethyl ester backbone, a primary amine at the second carbon, and a methylsulfanyl (SCH₃) group at the third carbon. The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. Purity levels for commercial samples typically exceed 95% .
Properties
IUPAC Name |
ethyl 2-amino-3-methylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-3-9-6(8)5(7)4-10-2;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWQMIGAVLMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638910 | |
| Record name | Ethyl S-methylcysteinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61786-58-1 | |
| Record name | NSC233871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl S-methylcysteinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(methylsulfanyl)propanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and low temperatures, typically under -20°C, to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and hydrochloride formation steps, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and biological activity . The ester group can be hydrolyzed to release the active amino acid derivative, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride
- Structure : Features a 3,4-dihydroxyphenyl group instead of methylsulfanyl.
- Molecular Formula: C₁₁H₁₆ClNO₄ .
- Molecular Weight : 261.7 g/mol .
- Key Differences: The aromatic dihydroxyphenyl group enhances UV activity and polarity, improving water solubility but reducing lipid membrane permeability. Potential for antioxidant activity due to phenolic hydroxyl groups, unlike the non-aromatic methylsulfanyl derivative .
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate Hydrochloride
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate Hydrochloride
- Structure : Substitutes methylsulfanyl with a hydroxy and 4-methoxyphenyl group.
- Molecular Formula: C₁₂H₁₈ClNO₄ .
- Molecular Weight : 275.73 g/mol .
- Key Differences :
Research Implications
- Synthetic Utility : The methylsulfanyl group in the target compound offers a stable thioether linkage for further functionalization, whereas analogues with ester or hydroxyl groups may require protective strategies during synthesis .
- Pharmacological Potential: Aromatic and polar derivatives (e.g., dihydroxyphenyl) are candidates for antioxidant or receptor-targeted therapies, while the methylsulfanyl variant may favor prodrug designs due to its metabolic stability .
- Safety Profile : Hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) are common in hydrochloride salts, but substituent-specific toxicities require further study .
Biological Activity
Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride, a compound of interest in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a methylthio group, and an ester functional group. These components contribute to its reactivity and interaction with biological systems. The compound's molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 179.70 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| LogP (Partition Coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the ester and methylthio groups facilitate hydrophobic interactions. This mechanism enhances the compound's binding affinity and specificity toward its targets, influencing various biological processes.
Key Interactions
- Hydrogen Bonding : The amino group forms hydrogen bonds with receptor sites.
- Hydrophobic Interactions : The methylthio group enhances the compound's solubility in lipid environments, promoting cellular uptake.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Anticancer Efficacy
In a study assessing the compound's cytotoxic effects, it was found to significantly inhibit the proliferation of MCF-7 cells with an IC50 value of approximately 10 µM. This activity was comparable to standard chemotherapeutic agents such as doxorubicin.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | |
| A549 | 12 |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated against Staphylococcus aureus and Candida albicans.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. However, it showed limited effects against Candida albicans.
Table 3: Antimicrobial Activity Data
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the methylthio group or the ester moiety can significantly alter its pharmacological profile.
Findings from SAR Studies
- Methylthio Group Modification : Variations in the methylthio substituent have been shown to enhance anticancer activity.
- Alteration of Ester Linkage : Changing the ester group can improve solubility and bioavailability.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
